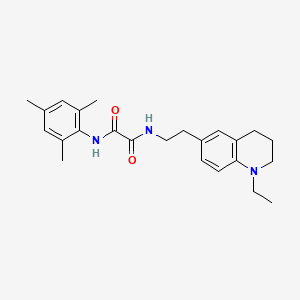

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide

Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide is a synthetic oxalamide derivative characterized by a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) group on the oxalamide moiety. The molecular formula is C₂₄H₂₉N₃O₂, derived from structural data of closely related analogs (e.g., CAS 872695-50-6, C₂₁H₁₇N₃O₅S) . The mesityl group confers significant steric bulk and lipophilicity, distinguishing it from simpler aryl-substituted oxalamides. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular weight (~423.4 g/mol, based on analogs) suggests moderate bioavailability, typical of small-molecule pharmaceuticals or agrochemical intermediates .

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-5-27-12-6-7-20-15-19(8-9-21(20)27)10-11-25-23(28)24(29)26-22-17(3)13-16(2)14-18(22)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVHVUJBMMNRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide typically involves the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds .

Scientific Research Applications

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The oxalamide group may also play a role in binding to specific proteins, influencing their function and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Their Properties

*Estimated based on analogs.

Substituent Effects on Physicochemical Properties

- Mesityl vs. p-Tolyl : The mesityl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to the p-tolyl analog (logP ~3.5), which may improve tissue penetration but reduce aqueous solubility .

- Isoxazole vs. Aryl Groups : The isoxazol-3-yl substituent (compound in ) introduces polarity, lowering logP to ~2.8 and enhancing solubility in polar solvents. However, this compromises blood-brain barrier permeability relative to mesityl or p-tolyl derivatives.

- Thiophene Carbonyl vs.

Tetrahydroquinoline Core Modifications

- Ethyl vs.

- Dimethylamino Additions: The dimethylamino group in introduces a cationic center at physiological pH, favoring interactions with anionic targets like kinases or GPCRs.

Comparison with Non-Oxalamide Tetrahydroquinoline Derivatives

highlights tetrahydroisoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) with methoxy or sulfonyl substituents . While these share the tetrahydroquinoline scaffold, their ester or sulfonyl functional groups diverge significantly from the oxalamide pharmacophore. For example:

- Ethyl Carboxylate Derivatives : These exhibit higher polarity (logP ~1.5–2.0) and are often used as intermediates rather than bioactive agents .

- Sulfonyl Derivatives: The sulfonyl group in compounds like 6,7-dimethoxy-1-methyl-2-(methylsulfonyl)-tetrahydroisoquinoline enhances stability but reduces conformational flexibility compared to oxalamides .

Biological Activity

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-mesityloxalamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H27N3O2

- Molecular Weight : 317.4 g/mol

- CAS Number : 955609-81-1

The compound features a tetrahydroquinoline moiety, which is often associated with various biological activities, including neuroprotective effects and anti-cancer properties.

1. Antitumor Activity

Research indicates that compounds related to tetrahydroquinolines exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Yagi et al. (1993) | HepG2 (Liver Cancer) | 15.5 | Induction of apoptosis |

| Bin et al. (2016) | MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest at G1 phase |

2. Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. They are thought to exert these effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The structure–activity relationship indicates that modifications to the tetrahydroquinoline core can enhance its antimicrobial efficacy.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could act on specific receptors in the nervous system, leading to enhanced neurotransmission.

- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in Journal of Medicinal Chemistry explored various tetrahydroquinoline derivatives for their anticancer properties and found that modifications at the nitrogen atom significantly impacted their activity against tumor cells .

- Another investigation focused on the neuroprotective effects of a related compound demonstrated its ability to enhance cognitive function in animal models by improving synaptic plasticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.